molecular formula C12H6F18O3 B15092179 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate

1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Cat. No.: B15092179
M. Wt: 540.14 g/mol
InChI Key: UJBHMMGAKNFURE-UHFFFAOYSA-N
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Description

1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is used in various industrial and scientific applications due to its resistance to harsh chemical environments and its ability to form stable films and coatings.

Preparation Methods

The synthesis of 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of perfluoroheptyl alcohol with hexafluorobutyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Reactants: Perfluoroheptyl alcohol and hexafluorobutyl chloroformate.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen.

    Catalysts: A base catalyst, such as triethylamine, is often used to facilitate the reaction.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial production methods may involve continuous flow reactors to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form perfluoroheptyl alcohol and hexafluorobutyric acid.

    Polymerization: It can participate in polymerization reactions to form fluorinated polymers with unique properties.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of fluorinated polymers and materials with high chemical resistance.

    Biology: The compound is employed in the development of bio-compatible coatings and surfaces that resist protein adsorption and bacterial adhesion.

    Medicine: It is explored for use in drug delivery systems due to its ability to form stable and inert coatings.

    Industry: The compound is used in the production of protective coatings for electronic devices, aerospace components, and other high-performance materials.

Mechanism of Action

The mechanism of action of 1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate is primarily based on its chemical stability and hydrophobicity. The multiple fluorine atoms create a highly non-polar surface that resists interaction with water and other polar substances. This property is exploited in applications where chemical resistance and low surface energy are desired. The compound can form self-assembled monolayers on various substrates, providing a protective barrier against chemical and environmental degradation.

Comparison with Similar Compounds

1H,1H,7H-Perfluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate can be compared with other fluorinated compounds such as:

    1H,1H,7H-Dodecafluoroheptyl methacrylate: Similar in structure but used primarily in polymerization reactions to create fluorinated polymers.

    2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Another fluorinated monomer used in the synthesis of high-performance polymers.

    Perfluorooctanephosphonic acid: Used for creating self-assembled monolayers with strong adhesion properties.

The uniqueness of this compound lies in its carbonate group, which provides additional reactivity and versatility in chemical synthesis and applications.

Properties

Molecular Formula

C12H6F18O3

Molecular Weight

540.14 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,4,4,4-hexafluorobutyl carbonate

InChI

InChI=1S/C12H6F18O3/c13-3(9(22,23)24)6(16,17)1-32-5(31)33-2-7(18,19)10(25,26)12(29,30)11(27,28)8(20,21)4(14)15/h3-4H,1-2H2

InChI Key

UJBHMMGAKNFURE-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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